molecular formula C7H6INO2 B1503057 1-Iodo-3-methyl-2-nitrobenzene CAS No. 52414-99-0

1-Iodo-3-methyl-2-nitrobenzene

Cat. No.: B1503057
CAS No.: 52414-99-0
M. Wt: 263.03 g/mol
InChI Key: YUHQOZRCAFHTGP-UHFFFAOYSA-N
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Description

1-Iodo-3-methyl-2-nitrobenzene is an organic compound characterized by the presence of an iodine atom, a nitro group, and a methyl group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-methyl-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-iodo-3-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically require careful temperature control to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar nitration reactions but with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to carboxylic acids.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-iodo-3-methyl-2-aminobenzene.

  • Substitution: The iodine atom can be substituted with other groups, such as alkyl or acyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used, often with a base like sodium hydride (NaH) to facilitate the reaction.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitro acids.

  • Reduction: Amines.

  • Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-Iodo-3-methyl-2-nitrobenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: It is employed in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

1-Iodo-3-methyl-2-nitrobenzene is similar to other halogenated nitrobenzenes, such as 1-bromo-3-methyl-2-nitrobenzene and 1-chloro-3-methyl-2-nitrobenzene. its unique combination of substituents imparts distinct chemical properties and reactivity patterns. The presence of the iodine atom, in particular, makes it more reactive in nucleophilic substitution reactions compared to its bromo- and chloro- counterparts.

Comparison with Similar Compounds

  • 1-Bromo-3-methyl-2-nitrobenzene

  • 1-Chloro-3-methyl-2-nitrobenzene

  • 1-Iodo-2-methyl-3-nitrobenzene

  • 2-Iodo-3-nitrotoluene

Properties

IUPAC Name

1-iodo-3-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHQOZRCAFHTGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693487
Record name 1-Iodo-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52414-99-0
Record name 1-Iodo-3-methyl-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52414-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-3-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The diaminodimethylbiphenyl from which the present synthesis is initiated is not commercially available, however, the compound can be prepared by the method reported by Carlin and FOltz wherein aminonitrotoluene is reacted with potassium iodide in the presence of nitrous acid to give iodonitrotoluene. Two moles of the iodonitrotoluene are reacted then in the presence of copper powder to produce dinitrodimethylbiphenyl. Subsequent reduction with hydrogen in the presence of a catalyst produces the corresponding amino compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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